2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
Overview
Description
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a part of the 1,3,4-oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The trifluoromethyl groups attached to this ring significantly influence its reactivity and stability .
Synthesis Analysis
The synthesis of derivatives of 1,3,4-oxadiazole, such as 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, often involves the reaction of appropriate precursors under specific conditions. For instance, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, showcasing the reactivity of the oxadiazole ring towards nucleophilic substitution . Another example is the optimized two-step synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, which demonstrates the versatility of the oxadiazole core in forming various substituted compounds .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is influenced by the substituents attached to the ring. Trifluoromethyl groups, for example, can lead to strong electronic effects due to the electronegativity of fluorine atoms. This can result in unique intra- and intermolecular interactions, such as C–H⋯F and C–F⋯π interactions, which can affect the crystal packing and stability of the compounds .
Chemical Reactions Analysis
The reactivity of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole can be explored through its reactions with various reagents. For example, the reaction with primary amines to form triazoles indicates that the oxadiazole ring can act as an electrophile in nucleophilic aromatic substitution reactions . Additionally, the synthesis of energetic materials by introducing nitro groups to the oxadiazole ring further demonstrates the chemical versatility of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole derivatives are of significant interest. High crystal densities and thermal stabilities are often reported for these compounds, making them suitable for applications in materials science, such as in the development of energetic materials . The presence of trifluoromethyl groups can also enhance the energetic performance of these compounds, as seen in the construction of trinitromethyl substituted β-bis(1,2,4-oxadiazole) . Furthermore, the study of their luminescence properties, as in the case of copper-mediated conversion of oxadiazole derivatives, reveals potential applications in optoelectronics .
Scientific Research Applications
Improved Synthesis and Characterization
Grünebaum et al. (2016) describe an enhanced synthesis method for 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, focusing on its transformation into corresponding 1,2,4-triazoles. The paper highlights the structure and thermodynamic properties of the compounds using NMR spectroscopy, differential scanning calorimetry, and single crystal X-ray diffraction. These details are crucial for understanding the material's properties and potential applications in various fields, including materials science and chemistry Grünebaum et al., 2016.
Electron Transporting and Luminescent Properties
Chen and Chen (2004) explored the electron affinity of aromatic oxadiazole by synthesizing copoly(aryl ether)s with 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole segments. The study examines the optical and electrochemical properties of these materials, which are essential for applications in electronic devices and materials science Chen & Chen, 2004.
Energetic Material Properties
Tian et al. (2017) investigated the synthesis of energetic compounds featuring bi(1,3,4-oxadiazole), highlighting their stability, thermal properties, and potential applications as insensitive energetic materials. This research could be significant for applications in defense and aerospace industries Tian et al., 2017.
Electronic and Optical Applications
Electron Transport Materials for OLEDs
Liu et al. (2007) focused on the synthesis and characterization of new oxadiazole derivatives, investigating their thermal, optical, and electrochemical properties. These derivatives show promise as electron transport materials for organic optoelectronic devices, highlighting their potential in the development of advanced display technologies Liu et al., 2007.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6N2O/c5-3(6,7)1-11-12-2(13-1)4(8,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZONKZTJJLSQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371177 | |
Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole | |
CAS RN |
1868-48-0 | |
Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.